molecular formula C14H13BrO3 B5614109 6-(4-Bromo-benzoyl)-cyclohex-3-enecarboxylic acid

6-(4-Bromo-benzoyl)-cyclohex-3-enecarboxylic acid

Cat. No.: B5614109
M. Wt: 309.15 g/mol
InChI Key: YKXCZGZEZFUISQ-UHFFFAOYSA-N
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Description

6-(4-Bromo-benzoyl)-cyclohex-3-enecarboxylic acid is an organic compound characterized by the presence of a bromo-substituted benzoyl group attached to a cyclohexene ring

Mechanism of Action

The mechanism of action would depend on the use of this compound. If it’s used as a drug, the mechanism would involve its interaction with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use in the synthesis of other compounds, as a pharmaceutical drug, or in materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromo-benzoyl)-cyclohex-3-enecarboxylic acid typically involves the following steps:

    Cyclohexene Formation: The cyclohexene ring is formed through cyclization reactions, often involving the use of catalysts such as palladium or nickel complexes.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, cyclization, and carboxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromo-benzoyl)-cyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming the corresponding benzoyl-cyclohexene carboxylic acid.

    Substitution: The bromo group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzoyl-cyclohexene carboxylic acid.

    Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

6-(4-Bromo-benzoyl)-cyclohex-3-enecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzoic acid: A simpler analog with a bromo group attached to a benzene ring and a carboxylic acid group.

    4-Bromoacetophenone: Contains a bromo group attached to a benzene ring and a ketone group.

    3-Bromobenzoic acid: Similar structure with the bromo group in a different position on the benzene ring.

Uniqueness

6-(4-Bromo-benzoyl)-cyclohex-3-enecarboxylic acid is unique due to the presence of both a bromo-substituted benzoyl group and a cyclohexene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(4-bromobenzoyl)cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-2,5-8,11-12H,3-4H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXCZGZEZFUISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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